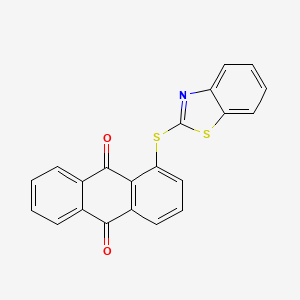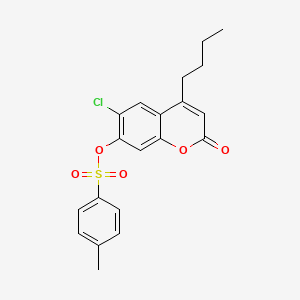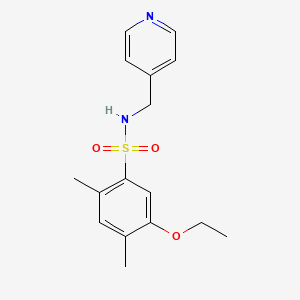![molecular formula C21H22N4O3 B4985318 N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DAP-5 and has been found to have various biochemical and physiological effects.
作用机制
DAP-5 works by inhibiting the activity of ribosomal protein S6 kinase (p70S6K), which is a protein that is involved in cell growth and proliferation. By inhibiting p70S6K, DAP-5 prevents the growth and proliferation of cancer cells. DAP-5 also activates the tumor suppressor protein p53, which plays a crucial role in regulating cell growth and preventing the formation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DAP-5 has various biochemical and physiological effects. DAP-5 has been found to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in cell signaling and regulation. DAP-5 also inhibits the activity of phosphodiesterase (PDE), which is an enzyme that breaks down cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides, which play a crucial role in regulating various physiological processes such as blood pressure and smooth muscle contraction.
实验室实验的优点和局限性
One of the main advantages of using DAP-5 in lab experiments is its specificity towards cancer cells. DAP-5 selectively targets cancer cells and has minimal effects on normal cells. Additionally, DAP-5 has been shown to enhance the efficacy of chemotherapy drugs, making them more effective in killing cancer cells.
One of the limitations of using DAP-5 in lab experiments is its solubility. DAP-5 is poorly soluble in water, which can make it difficult to use in certain experiments. Additionally, DAP-5 has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on DAP-5. One area of research is the development of more efficient synthesis methods to produce DAP-5 with higher yields and purity. Another area of research is the optimization of DAP-5 for use in vivo, including the development of more water-soluble derivatives. Additionally, further studies are needed to determine the optimal dosage and administration of DAP-5 for cancer treatment. Finally, research is needed to explore the potential use of DAP-5 in other therapeutic areas, such as cardiovascular disease and neurological disorders.
Conclusion:
In conclusion, DAP-5 is a chemical compound that has shown promising results in scientific research for its potential use in cancer treatment. DAP-5 selectively targets cancer cells and has minimal effects on normal cells. Its mechanism of action involves inhibiting the activity of p70S6K and activating the tumor suppressor protein p53. DAP-5 has various biochemical and physiological effects, including inhibiting the activity of PKC and PDE. While there are limitations to using DAP-5 in lab experiments, there are several future directions for research that could lead to its further development and optimization for use in cancer treatment and other therapeutic areas.
合成方法
The synthesis of DAP-5 involves the reaction of N,N-diallylpyridin-2-amine with 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The reaction yields DAP-5 as a white solid with a melting point of 179-181°C. This synthesis method has been optimized to produce high yields of DAP-5 with minimal impurities.
科学研究应用
DAP-5 has been extensively studied for its potential use in cancer treatment. Research has shown that DAP-5 inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. DAP-5 has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, DAP-5 has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
属性
IUPAC Name |
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-bis(prop-2-enyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-12-25(13-6-2)18-11-10-15(14-22-18)21-23-20(24-28-21)16-8-7-9-17(26-3)19(16)27-4/h5-11,14H,1-2,12-13H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXFCLTYBACCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)
